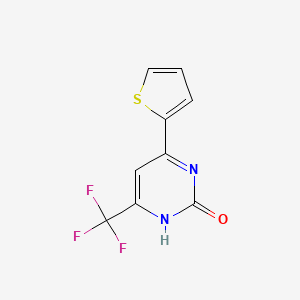

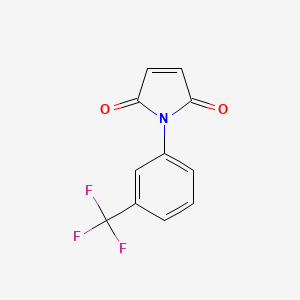

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a class of compounds known for their pharmacological importance. These derivatives are characterized by a thiophene ring fused to a pyrimidine ring, with various substitutions that can modify their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored using different methodologies. One approach utilizes heteropoly acid H3PW12O40 as an effective catalyst, offering high yields, short reaction times, and mild conditions with a recyclable catalyst . Another method reports a one-step synthesis via a catalytic four-component reaction, which is a greener approach due to step economy and reduced catalyst loading . Additionally, the synthesis of related compounds with trifluoromethyl groups has been achieved through reactions involving activated alkynoates , and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been determined by various techniques, including single-crystal X-ray diffraction . These studies provide insights into the conformation and crystal packing of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including heterocyclization , condensation with aromatic aldehydes , and nucleophilic substitution . These reactions allow for the introduction of different substituents and the formation of diverse derivatives with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect their optical properties, as seen in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which exhibit distinct absorption and emission wavelengths . The presence of a trifluoromethyl group can also impact the compound's metabolic stability and reactivity .

Relevant Case Studies

Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . Additionally, certain 2-trifluoromethyl derivatives have shown potent antitumor activity in preliminary bioassays . These case studies highlight the potential of these compounds in drug development and the importance of understanding their synthesis, structure, and properties.

Wissenschaftliche Forschungsanwendungen

Optical and Sensor Properties

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol derivatives have been studied for their distinct optical properties. These derivatives, especially those with a star-shaped D–π–A system, show potential as polarity or proton sensors due to their strong fluorosolvatochromic properties and proton-sensibility, as highlighted by Muraoka, Obara, and Ogawa (2016) (Muraoka, Obara, & Ogawa, 2016).

Synthesis and Structural Analysis

The compound and its analogues have been synthesized for various structural and biological studies. For example, Sukach et al. (2015) have synthesized trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, exploring the synthesis pathways and molecular interactions (Sukach et al., 2015).

Antitumor Activity

Enantiomeric derivatives of 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine have been synthesized and their crystal structures and antitumor activities analyzed, as demonstrated by Gao et al. (2015), indicating potential in cancer research (Gao et al., 2015).

Anti-Inflammatory and Analgesic Potential

Studies like those by Muralidharan et al. (2019) have investigated the anti-inflammatory and analgesic activities of pyrimidine derivatives, indicating their potential in medicinal applications (Muralidharan, James Raja, & Deepti, 2019).

Antimicrobial and Anti-inflammatory Agents

Research by Tolba et al. (2018) on new thienopyrimidine derivatives has revealed significant antimicrobial and anti-inflammatory properties, further underlining the compound's potential in pharmaceutical development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Eigenschaften

IUPAC Name |

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZETBLNZFDDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353867 |

Source

|

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

CAS RN |

67804-95-9 |

Source

|

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)